N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide
Description
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide is a chemical compound characterized by its bromine and fluorine atoms, which contribute to its unique chemical properties. This compound belongs to the class of benzodioxines, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO3/c16-10-7-13-14(21-6-5-20-13)8-12(10)18-15(19)9-3-1-2-4-11(9)17/h1-4,7-8H,5-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVAHACSRFQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide typically involves multiple steps, starting with the bromination of 2,3-dihydro-1,4-benzodioxin-7-ylamine followed by the introduction of the fluorobenzamide group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.
Reduction: The fluorine atom can be reduced to form fluorine-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Bromine dioxide (BrO2) and other bromine oxides.
Reduction Products: Fluorine gas (F2) and other fluorine-containing compounds.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects.
Comparison with Similar Compounds
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-fluorobenzamide is unique due to its specific combination of bromine and fluorine atoms. Similar compounds include:
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-furancarboxamide: This compound differs in the presence of a furan ring instead of a fluorobenzamide group.
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide: This compound has a different position of the bromine atom on the benzodioxin ring.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their functional groups and molecular structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
